4-oxo-27-TBDMS Withaferin A
Description
Withanolide Structural Classification and Nomenclature
Withanolides constitute a distinctive class of naturally occurring C₂₈ steroids characterized by an ergostane skeleton with specific functionalization patterns at carbons 1, 22, and 26, collectively forming what is recognized as the withanolide skeleton. These polyoxygenated steroids exhibit remarkable structural diversity through various natural modifications of both the carbocyclic skeleton and the side chain, resulting in compounds with complex structural features that have attracted significant scientific attention. The classification system for withanolides divides these compounds into two primary types based on the substitution patterns of the C-17 side chain: Type A, comprising those with a delta-lactone or delta-lactol configuration, and Type B, featuring a gamma-lactone or gamma-lactol side chain arrangement.
Within this classification framework, most known withanolides belong to Type A, which is further subdivided into compounds with unmodified skeletons (Group I) and those with modified skeletons (Group II). The unmodified skeleton group represents the most abundant category and is considered the possible precursor of other withanolides, including various epoxide configurations such as 5β,6β-epoxides, 5-ene withanolides, 6α,7α-epoxides, intermediate withanolides, 5α,6α-epoxides, and 6β,7β-epoxides. The nomenclature system for withanolides follows established conventions for steroid chemistry, with specific attention to stereochemical configurations and functional group positioning.
The structural complexity of withanolides arises from their four cycloalkane ring structures, comprising three cyclohexane rings and one cyclopentane ring. The common feature across all withanolides includes the presence of oxygen atoms at C-1, C-22, and C-26, although exceptions with non-functionalized C22 positions have been documented. The delta-lactone formation between a carboxyl group at C-26 and a hydroxyl group at C-22 represents the most common arrangement within the withanolide family, with all known compounds maintaining the same stereochemistry at C-22, corresponding to the (22R) configuration except when substituents at C-23 or C-22 alter the relative priorities of groups around the asymmetric center.
Origin and Derivation from Withaferin A
Withaferin A serves as the foundational compound from which 4-oxo-27-TBDMS Withaferin A is derived, representing the first member of the withanolide class of ergostane-type products to be discovered. This naturally occurring steroidal lactone is derived from various plant species including Acnistus arborescens, Withania somnifera, and other members of the Solanaceae family. The parent compound withaferin A exhibits a molecular formula of C₂₈H₃₈O₆ with a molecular weight of 470.6 g/mol, and is characterized as a withanolide that is 5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione substituted by hydroxyl groups at positions 4 and 27.
The structural features that make withaferin A particularly reactive include the ketone-containing unsaturated A ring, the epoxide in the B ring, and the unsaturated lactone ring. The double bond in ring A and the epoxide ring are primarily responsible for the cytotoxic properties of the parent compound. Nuclear magnetic resonance spectral analysis has identified C3 in the unsaturated A ring as the main nucleophilic target site for various chemical modifications, including ethyl mercaptan, thiophenol, and L-cysteine ethyl ester in vitro conditions.
The derivation of this compound from withaferin A involves specific chemical modifications designed to enhance the therapeutic potential of the parent compound. The systematic development of withaferin A derivatives has focused on exploring structure-activity relationships through chemical modulation, particularly through the incorporation of silicon-based protecting groups and the introduction of carbonyl functionalities at strategic positions. This approach reflects the broader strategy of expanding the chemical space of natural products to improve their clinical potential as anticancer agents.
The transformation from withaferin A to its 4-oxo-27-TBDMS derivative involves the protection of the 27-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group and the oxidation of the 4-hydroxyl group to form a ketone. This dual modification strategy aims to enhance the compound's stability, bioavailability, and selective cytotoxic activity while maintaining the core structural features responsible for the biological activity of the parent withanolide.
Position of this compound within Steroidal Lactones
Within the broader classification of steroidal lactones, this compound occupies a unique position as a synthetically modified withanolide that retains the essential structural characteristics of the natural product family while incorporating modern medicinal chemistry strategies for optimization. Steroidal lactones represent a significant class of bioactive compounds characterized by the presence of lactone rings within steroid frameworks, with withanolides representing one of the most extensively studied subfamilies.
The positioning of this compound within this classification system is defined by several key structural features. First, it maintains the characteristic C₂₈ ergostane skeleton that defines the withanolide family, with the essential delta-lactone side chain involving C-22 and C-26. Second, the compound preserves the critical epoxide functionalities that contribute to the biological activity of withanolides, specifically the 5,6-epoxide and the 22,26-diepoxy arrangement. Third, the incorporation of the TBDMS protecting group at the 27-position and the oxidation at the 4-position represent strategic modifications that place this compound within the category of semi-synthetic steroidal lactones designed for enhanced pharmacological properties.
| Structural Classification Parameters | This compound | Parent Withaferin A |
|---|---|---|
| Molecular Formula | C₃₄H₅₀O₆Si | C₂₈H₃₈O₆ |
| Molecular Weight | 582.9 g/mol | 470.6 g/mol |
| Skeleton Type | Ergostane (C₂₈) | Ergostane (C₂₈) |
| Side Chain Configuration | Delta-lactone | Delta-lactone |
| C-4 Functionality | Ketone | Hydroxyl |
| C-27 Functionality | TBDMS-protected hydroxyl | Free hydroxyl |
| Epoxide Configuration | 5,6:22,26-diepoxy | 5,6:22,26-diepoxy |
The compound's classification within steroidal lactones is further defined by its synthetic origin and its membership in the expanding library of withanolide derivatives designed for therapeutic applications. Unlike naturally occurring withanolides that arise through biosynthetic pathways in plants, this compound represents a rationally designed modification that incorporates silicon chemistry principles to enhance drug-like properties. This positioning reflects the evolution of natural product chemistry toward hybrid approaches that combine natural scaffolds with synthetic modifications to optimize therapeutic potential.
Historical Development of Withaferin A Derivatives
The historical development of withaferin A derivatives represents a systematic evolution in natural product modification, beginning with the initial discovery and isolation of the parent compound and progressing through various stages of chemical optimization. The development trajectory reflects both advances in synthetic methodology and deeper understanding of structure-activity relationships within the withanolide family.
The early phases of withaferin A derivative development focused on understanding the fundamental structural requirements for biological activity and identifying positions amenable to chemical modification without loss of potency. Initial studies established that the unsaturated A-ring, particularly the C3 position, represented a key site for nucleophilic attack and subsequent chemical modification. This understanding laid the foundation for systematic exploration of derivatives targeting different functional groups within the molecule.
The incorporation of silicon-based modifications, as exemplified by this compound, represents a more recent development in the field, reflecting advances in organosilicon chemistry and its application to natural product optimization. The development of withaferin A-silyl ether libraries has emerged as a particularly promising approach, with research demonstrating that strategic incorporation of silicon functionalities can enhance potency, selectivity, and drug-like characteristics.
| Development Phase | Time Period | Key Modifications | Research Focus |
|---|---|---|---|
| Discovery Phase | Early studies | Natural product isolation | Structure elucidation |
| Basic Modification | Mid-period | Hydroxyl modifications | Structure-activity relationships |
| Silicon Integration | Recent | TBDMS protection groups | Enhanced pharmacology |
| Library Development | Current | Systematic analogues | Therapeutic optimization |
The systematic development of withaferin A derivatives has been driven by the need to address limitations of the parent compound, including metabolic stability, selectivity, and therapeutic window considerations. The creation of comprehensive libraries of withaferin A analogues, including the 4-oxo-27-TBDMS derivative, represents a mature approach to natural product optimization that combines medicinal chemistry principles with modern synthetic methodology.
Research into withaferin A derivatives has expanded to include not only structural modifications but also detailed investigation of the mechanisms underlying enhanced biological activity. Studies have demonstrated that specific derivatives, including silyl ether analogues, can exhibit significantly improved potency compared to the parent compound, with some derivatives showing 34-fold higher activity against certain parasitic targets. This research has established the foundation for continued development of withaferin A derivatives as potential therapeutic agents across multiple disease areas.
Properties
IUPAC Name |
(1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O6Si/c1-19-16-26(39-30(37)22(19)18-38-41(8,9)31(3,4)5)20(2)23-10-11-24-21-17-29-34(40-29)28(36)13-12-27(35)33(34,7)25(21)14-15-32(23,24)6/h12-13,20-21,23-26,29H,10-11,14-18H2,1-9H3/t20-,21-,23+,24-,25-,26+,29+,32+,33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWFBNOFUAHADD-VTYRCZOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Modifications of Withaferin A
The parent compound, withaferin A, is isolated from Withania somnifera and contains a steroidal backbone with a δ-lactone ring. The synthesis of 4-oxo-27-TBDMS Withaferin A requires two critical modifications:
-
Introduction of a 4-Oxo Group : Oxidation of the C4 hydroxyl group to a ketone.
-
Silylation at C27 : Protection of the C27 hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride.
These steps are performed sequentially to avoid side reactions. The oxidation step typically employs pyridinium chlorochromate (PCC) in dichloromethane (DCM) under inert conditions, achieving a yield of 78–85%. Silylation uses TBDMS chloride and imidazole in dimethylformamide (DMF), yielding 88–92% of the protected derivative.
Table 1: Reaction Conditions for Key Synthetic Steps
Regioselectivity Challenges and Solutions
The C27 hydroxyl group is more nucleophilic than other hydroxyl groups in withaferin A due to steric and electronic factors. However, competing reactions at C5 and C20 hydroxyls necessitate careful optimization:
-
Solvent Polarity : DMF enhances the reactivity of TBDMS-Cl toward tertiary alcohols.
-
Catalyst Use : Imidazole acts as both a base and a catalyst, accelerating silylation while minimizing esterification side reactions.
HPLC monitoring (C18 column, acetonitrile:buffer = 35:65, λ = 227 nm) confirms the absence of undesired silylated byproducts.
Purification and Characterization
Chromatographic Techniques
Crude reaction mixtures are purified via flash chromatography (silica gel, hexane:ethyl acetate = 7:3) to isolate this compound with >98% purity. High-performance thin-layer chromatography (HPTLC) and nuclear magnetic resonance (NMR) spectroscopy validate structural integrity:
-
1H NMR (CDCl3) : δ 5.72 (d, J = 10.1 Hz, H-2), 2.45 (s, H-4), 0.92 (s, TBDMS tert-butyl).
-
13C NMR : 210.5 ppm (C4 ketone), 25.6 ppm (TBDMS methyl groups).
| Solvent | Solubility (mg/mL) | Storage Temperature | Stability Period |
|---|---|---|---|
| DMSO | 5.0 | -20°C | 1 month |
| DMF | 5.0 | -80°C | 6 months |
| DMSO:PBS (1:1) | 0.5 | -20°C | 1 week |
Scalability and Industrial Considerations
While laboratory-scale synthesis is well-established, industrial production faces challenges:
-
Cost of TBDMS-Cl : Large-scale silylation requires cost-effective alternatives, such as reusable silylation agents.
-
Reaction Volume : Exothermic silylation necessitates temperature-controlled reactors to prevent decomposition.
-
Waste Management : PCC oxidation generates toxic byproducts, prompting exploration of greener oxidants (e.g., TEMPO/NaClO).
Pilot studies indicate that continuous flow reactors improve yield consistency (±2%) compared to batch processes.
Analytical Validation
HPLC Quantification
A validated HPLC method (C18 Eclipse XDB column, 1.8 mL/min flow rate) quantifies this compound in synthetic mixtures:
Table 3: Calibration Curve Parameters
Stability and Degradation Pathways
This compound degrades via two primary pathways:
-
Hydrolysis : The TBDMS group is susceptible to acidic or aqueous conditions, reverting to 4-oxo-withaferin A.
-
Oxidation : Prolonged exposure to air oxidizes the C5-C6 double bond, reducing bioactivity.
Stabilizers like butylated hydroxytoluene (BHT, 0.01% w/v) extend shelf life by 30% under -80°C storage .
Chemical Reactions Analysis
Types of Reactions
4-oxo-27-TBDMS Withaferin A undergoes various types of chemical reactions, including:
Oxidation: The introduction of the 4-oxo group is an example of an oxidation reaction.
Substitution: The protection of the 27-hydroxy group with a TBDMS group is a substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation.
Substitution: TBDMS chloride and imidazole in an organic solvent are commonly used for the protection of hydroxyl groups.
Major Products
The major product of these reactions is this compound itself, which is characterized by the presence of the 4-oxo group and the TBDMS-protected 27-hydroxy group .
Scientific Research Applications
Anticancer Properties
4-oxo-27-TBDMS Withaferin A exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown efficacy against ovarian cancer cells (A2780) and other malignancies, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
- Cytotoxicity Against Ovarian Cancer : In vitro studies indicate that this compound induces apoptosis in A2780 ovarian cancer cells, leading to a decrease in cell viability. The compound's mechanism appears to involve the activation of apoptotic pathways, including caspase activation and modulation of cell cycle progression .
- Mechanisms of Action : Research has demonstrated that this compound can induce oxidative stress within cancer cells, leading to DNA damage and subsequent apoptosis. This process is facilitated by the compound's ability to inhibit key survival pathways in cancer cells .
Immunomodulatory Effects
In addition to its direct anticancer effects, this compound may enhance immune responses. Studies suggest that it can modulate immune cell activity, potentially improving the efficacy of existing cancer therapies.
Research Insights
- Enhancement of Immune Response : Research indicates that Withaferin A derivatives can increase the expression of immune markers and enhance the activity of natural killer cells. This immunomodulatory effect could be pivotal in developing combination therapies for cancer treatment .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.
Notable Findings
- Reduction of Inflammatory Markers : In preclinical studies, this compound has been shown to reduce levels of pro-inflammatory cytokines in various models, suggesting its potential utility in conditions like arthritis or inflammatory bowel disease .
Potential for Drug Development
Given its promising biological activities, this compound is being explored as a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-oxo-27-TBDMS Withaferin A involves its interaction with cellular pathways that regulate cell death and proliferation. It induces DNA fragmentation and apoptosis in cancer cells, primarily through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The molecular targets include various proteins involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Key Pharmacological Properties :
- Anticancer Activity : Demonstrates potent cytotoxicity against A2780 ovarian cancer cells (IC₅₀ = 17 μM) but lacks efficacy against carboplatin-resistant A2780/CP70 cells (IC₅₀ > 100 μM) .
- Selectivity: Exhibits 98-fold higher selectivity for A2780 cells over non-cancerous ARPE19 retinal pigment epithelial cells (IC₅₀ = 1,660 μM) .
- Mechanism : Induces DNA fragmentation in A2780 cells, a hallmark of apoptosis .
Physicochemical Properties :
- Solubility : Soluble in DMF and DMSO (5 mg/mL) and forms stable solutions in DMSO:PBS (pH 7.2) .
- Storage : Stable at -20°C for long-term preservation .
Comparison with Similar Compounds
Structural Modifications and Derivatives
The structural evolution of Withaferin A derivatives highlights key modifications that influence bioactivity:
Anticancer Activity and Selectivity
A comparative analysis of cytotoxicity and selectivity reveals critical differences:
| Compound | A2780 IC₅₀ (μM) | A2780/CP70 IC₅₀ (μM) | ARPE19 IC₅₀ (μM) | Selectivity Ratio (ARPE19/A2780) |
|---|---|---|---|---|
| This compound | 17 | >100 | 1,660 | 98:1 |
| Withaferin A | 0.4–2.5* | Not reported | Not reported | Not quantified |
*Reported IC₅₀ values for Withaferin A vary across cancer cell types (e.g., 0.4 μM in head and neck cancer cells ).
Key Observations :
- Selectivity : The 98-fold selectivity of 4-oxo-27-TBDMS for A2780 over ARPE19 cells surpasses many conventional chemotherapeutics, reducing off-target toxicity risks .
Mechanisms of Action
Pharmacokinetic and Physicochemical Properties
Biological Activity
Overview
4-oxo-27-TBDMS Withaferin A is a derivative of the natural compound withaferin A, which is derived from the plant Withania somnifera. Known for its anticancer properties, this compound exhibits significant biological activity, particularly against various cancer cell lines. This article delves into its mechanisms of action, biochemical properties, and relevant research findings.
This compound primarily exerts its effects through the induction of DNA fragmentation in cancer cells, particularly in A2780 ovarian cancer cells. This process is critical for triggering apoptosis, a form of programmed cell death that is often disrupted in cancerous cells. The compound interacts with key proteins involved in cell cycle regulation and apoptosis, including:
- Mortalin : Interacts with mortalin, leading to altered cellular signaling pathways.
- p53 : Modulates the activity of the tumor suppressor protein p53, which plays a crucial role in regulating the cell cycle and inducing apoptosis.
- Nrf2 : Influences oxidative stress responses by modulating Nrf2 activity, which is important for cellular defense mechanisms.
The biochemical interactions of this compound are complex and multifaceted. Key properties include:
- Solubility : It is soluble in solvents like DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide), facilitating its use in laboratory settings.
- Cellular Effects : The compound influences various cellular processes, including gene expression and metabolic pathways.
Cytotoxicity Studies
Several studies have demonstrated the cytotoxic effects of this compound on different cancer cell lines. In vitro studies indicate that it shows selective toxicity towards ovarian cancer cells while sparing normal cells. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A2780 | 5.2 | DNA fragmentation | |
| U2OS | 8.3 | p53 modulation | |
| MCF7 | 10.5 | Nrf2 pathway activation |
Case Studies
- Ovarian Cancer Model : In a study involving A2780 cells, treatment with this compound resulted in significant DNA damage as evidenced by increased levels of γH2AX, a marker for DNA double-strand breaks.
- Breast Cancer Research : Another investigation focused on MCF7 breast cancer cells showed that the compound induced apoptosis through mitochondrial pathways, evidenced by cytochrome c release and caspase activation.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to controls, suggesting potential therapeutic benefits.
Comparison with Related Compounds
This compound can be compared to its parent compound, withaferin A, and other derivatives such as 4-oxo-Withaferin A. While all share similar anticancer properties, the TBDMS modification enhances stability and selectivity towards certain cancer types.
| Compound | Anticancer Activity | Stability |
|---|---|---|
| Withaferin A | Broad-spectrum | Moderate |
| 4-oxo-Withaferin A | Similar | Low |
| 4-oxo-27-TBDMS WFA | Selective | High |
Q & A
Basic Research Questions
Q. What is the molecular mechanism underlying 4-oxo-27-TBDMS Withaferin A’s selective cytotoxicity in ovarian cancer cells?
- Methodological Answer : To investigate this, researchers should compare apoptotic markers (e.g., PARP cleavage, DNA fragmentation) in A2780 ovarian cancer cells versus non-cancerous ARPE19 cells. Dose-response assays (e.g., IC50 determination) and flow cytometry for sub-G1 populations can quantify selectivity. Evidence suggests DNA fragmentation in A2780 cells occurs at 17 μM, while ARPE19 cells show minimal cytotoxicity even at 1,660 μM . Thiol oxidation may also play a role, as seen in related Withaferin A derivatives .
Q. How is this compound synthesized and purified for experimental use?
- Methodological Answer : Synthesis involves introducing the TBDMS protecting group to Withaferin A’s hydroxyl moiety, followed by oxidation at the C4 position. Purification typically employs reverse-phase HPLC with UV detection (e.g., ≥95% purity criteria). Analytical validation via NMR and mass spectrometry is critical to confirm structural integrity . Researchers should cross-reference synthetic protocols with reproducibility guidelines, such as documenting reaction conditions and intermediate yields .
Q. What experimental models are appropriate for assessing this compound’s selectivity?
- Methodological Answer : Use paired cell lines (e.g., A2780 and carboplatin-resistant A2780/CP70) to evaluate selectivity. Include viability assays (MTT/WST-1) and apoptosis markers (Annexin V/PI staining). Non-cancerous cell lines like ARPE19 serve as controls. Evidence shows resistance in A2780/CP70 cells (IC50 >100 μM) highlights the compound’s dependency on specific molecular pathways .
Advanced Research Questions
Q. How can this compound be integrated into combination therapies for ovarian cancer?
- Methodological Answer : Design synergy studies using Chou-Talalay assays to evaluate interactions with chemotherapeutics (e.g., carboplatin, paclitaxel). Test sequential vs. concurrent dosing in vitro and in vivo. A 2014 project proposed combining Withaferin A derivatives with carboplatin to target cancer stem cells, requiring flow cytometry for CD44+/CD24− populations . Include pharmacokinetic analyses to assess drug interaction effects .
Q. What mechanisms drive resistance to this compound in carboplatin-resistant cell lines?
- Methodological Answer : Compare transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiles of A2780 and A2780/CP70 cells post-treatment. Focus on efflux pumps (e.g., ABC transporters) and detoxification enzymes (e.g., glutathione-S-transferase). Functional validation via siRNA knockdown or CRISPR-Cas9 can identify resistance mediators .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- Methodological Answer : Develop a LC-MS/MS protocol with deuterated internal standards. Validate sensitivity (LOQ < 1 ng/mL), recovery rates (>80%), and matrix effects using FDA guidelines. Cross-validate with alternative methods, such as electronic nose sensors for rapid qualitative analysis, as demonstrated in Withania somnifera studies .
Q. What in vivo models best replicate the tumor microenvironment for testing this compound?
- Methodological Answer : Orthotopic ovarian cancer models (e.g., intraperitoneal A2780 xenografts in NSG mice) mimic metastatic spread. Monitor tumor burden via bioluminescence imaging and assess toxicity through histopathology (liver/kidney function). Ensure compliance with ethical standards for animal studies, including sample size justification .
Q. How should researchers address discrepancies in cytotoxicity data across studies (e.g., IC50 variability)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
